4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor in the brain that are activated by the neuropeptides orexin A and B . These receptors play a crucial role in regulating sleep-wake cycles, appetite, and mood .
Mode of Action
This compound acts as a dual orexin receptor antagonist . It inhibits the excitatory neuropeptides orexins A and B by binding to both types of orexin receptors . This inhibition decreases the activity of orexin neurons, leading to a reduction in wakefulness and an increase in sleep .
Biochemical Pathways
The action of this compound on the orexin receptors affects the orexinergic system . This system plays a key role in the regulation of sleep-wake cycles. By blocking the orexin receptors, this compound can help to normalize these cycles, particularly in conditions like insomnia .
Pharmacokinetics
It is known that the compound has good potency and improved pharmacokinetics . It is also known to form reactive metabolites in microsomal incubations .
Result of Action
The primary result of the action of this compound is the induction of sleep . By inhibiting the orexin receptors, it reduces wakefulness and promotes sleep . This makes it a potential treatment for conditions like insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol typically involves the reaction of 2-aminophenol with an appropriate aldehyde under reflux conditions. A common method includes using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water, which yields the desired product in high efficiency . The reaction conditions usually involve heating the mixture under reflux for about 45 minutes .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using similar catalytic systems. The use of nanocatalysts and metal catalysts is common to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the target substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific biological activities
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-benzoxazol-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-aminophenol derivatives: These compounds are often used as precursors in the synthesis of benzoxazole derivatives and have similar applications
Uniqueness
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. Its combination of a cyclohexanol moiety with a benzoxazole ring enhances its potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-8-1-6-12-11(7-8)16-13(18-12)15-9-2-4-10(17)5-3-9/h1,6-7,9-10,17H,2-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRHSKVWZCYDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC3=C(O2)C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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